molecular formula C14H16N2O3S2 B2397873 4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid CAS No. 688340-62-7

4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid

Cat. No. B2397873
CAS RN: 688340-62-7
M. Wt: 324.41
InChI Key: OOOGTZBTQPPNHG-UHFFFAOYSA-N
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Description

The compound “4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid” belongs to the class of organic compounds known as thienopyrimidines . Thienopyrimidines are aromatic heterocyclic compounds that contain a thiophene ring fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring (a five-membered aromatic ring with four carbon atoms and one sulfur atom) fused to a pyrimidine ring (a six-membered aromatic ring with four carbon atoms and two nitrogen atoms). The compound also contains a cyclohexane ring and a carboxylic acid group .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research by Abdelriheem et al. (2015) focused on the synthesis of thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives, demonstrating the potential for creating novel compounds from similar base structures (Abdelriheem, Ahmad, & Abdelhamid, 2015).

Antimicrobial Activity

  • A study by Paronikyan et al. (2016) proposed a synthesis method for 8-oxo-10-sulfanylpyrido[4',3':4,5]thieno[3,2-d]pyrimidines, showing their antimicrobial activity against Gram-positive staphylococci and Gram-negative rods (Paronikyan et al., 2016).

Antifungal and Antibacterial Properties

  • Hafez, El-Gazzar, & Zaki (2016) synthesized a series of spiro compounds with biologically active sulfonamide and found that some compounds exhibited potent antimicrobial activities, including against both Gram-negative and Gram-positive bacteria (Hafez, El-Gazzar, & Zaki, 2016).

Physicochemical Properties and Biological Potential

  • A study by Zadorozhny et al. (2010) explored the synthesis of 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones and compared their properties with those of analogous benzo isosteres, highlighting differences in electronic spectra and biological activities (Zadorozhny, Turov, & Kovtunenko, 2010).

Cytotoxic Activity in Cancer Research

  • Stolarczyk et al. (2018) synthesized new 4-thiopyrimidine derivatives and examined their cytotoxicity against various cancer cell lines, providing insights into the potential use of these compounds in cancer research (Stolarczyk et al., 2018).

Conformational Studies

  • Clerici, Gelmi, & Pocar (1999) focused on the synthesis of 4-sulfanylmethylene-5(4H)-oxazolones and their conversion to 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives, revealing important conformational aspects of these molecules (Clerici, Gelmi, & Pocar, 1999).

properties

IUPAC Name

4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c17-12-11-10(5-6-21-11)15-14(20)16(12)7-8-1-3-9(4-2-8)13(18)19/h5-6,8-9H,1-4,7H2,(H,15,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOGTZBTQPPNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=C(C=CS3)NC2=S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid

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